Product packaging for 4-tert-Butyl-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 22990-31-4)

4-tert-Butyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11906857
CAS No.: 22990-31-4
M. Wt: 189.30 g/mol
InChI Key: VZIYLFZRSTVWAJ-UHFFFAOYSA-N
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Description

Contextualization within the Tetrahydroquinoline Class

Tetrahydroquinolines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention from the scientific community. acs.org They are considered important structural motifs and are found in a wide array of natural products and medicinally active compounds. nih.gov The parent compound, 1,2,3,4-tetrahydroquinoline (B108954), is a colorless oily liquid. wikipedia.org

The synthesis of tetrahydroquinolines can be achieved through various methods, with the hydrogenation of quinolines being a common approach. wikipedia.org This process can be reversible, and the choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis. wikipedia.orgorganic-chemistry.org For instance, the use of unsupported nanoporous gold (AuNPore) as a catalyst with an organosilane and water as a hydrogen source allows for the highly efficient and regioselective hydrogenation of quinoline (B57606) derivatives to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org Other methods include domino reactions, which are valuable for creating tetrahydroquinolines with diverse substitution patterns. nih.gov

The properties and reactivity of tetrahydroquinolines can be significantly influenced by the nature and position of substituents on the ring system. The introduction of a tert-butyl group at the 4-position, as in the case of 4-tert-butyl-1,2,3,4-tetrahydroquinoline, can impart specific steric and electronic effects, influencing the molecule's conformation and its interactions with other molecules. Research has been conducted on the selective deprotonation and functionalization of tetrahydroquinolines at the 4-position using organolithiums and phosphoramide (B1221513) ligands, indicating the importance of substitution at this site. chemrxiv.org

Significance of the Tetrahydroquinoline Scaffold in Contemporary Organic Chemistry

The tetrahydroquinoline scaffold is a "privileged structural motif" in medicinal chemistry due to its widespread presence in biologically active compounds. frontiersin.org This framework is a core component of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities. acs.orgnih.gov

Examples of bioactive molecules containing the tetrahydroquinoline nucleus include:

Nicainoprol: An antiarrhythmic drug. nih.gov

Oxamniquine: A schistosomicide used to treat parasitic worm infections. wikipedia.orgnih.gov

Virantmycin: An antiviral antibiotic that also shows antifungal properties. nih.gov

Furthermore, various tetrahydroquinoline derivatives have been investigated for their potential as anticancer agents, with some inducing apoptosis and cell cycle arrest. frontiersin.orgnih.gov The development of new synthetic methodologies to access functionalized tetrahydroquinolines remains an active area of research, highlighting the scaffold's ongoing importance. nih.govacs.org For example, a highly diastereoselective [4 + 2] annulation reaction has been developed to construct 4-aryl-substituted tetrahydroquinolines. frontiersin.org The versatility of the tetrahydroquinoline ring system allows for the generation of a vast library of compounds with diverse substitution patterns, making it a valuable building block in the design and synthesis of new chemical entities with potential therapeutic applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B11906857 4-tert-Butyl-1,2,3,4-tetrahydroquinoline CAS No. 22990-31-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22990-31-4

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-tert-butyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-13(2,3)11-8-9-14-12-7-5-4-6-10(11)12/h4-7,11,14H,8-9H2,1-3H3

InChI Key

VZIYLFZRSTVWAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCNC2=CC=CC=C12

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Direct Synthetic Approaches

Direct approaches aim to introduce the tert-butyl group onto a pre-formed quinoline (B57606) ring system in a single, efficient step.

A direct and efficient method for the C-2 alkylation of quinolines has been developed, which can be conceptually extended to the C-4 position. researchgate.net This strategy involves a one-pot reaction that utilizes the interplay between an organoaluminum complex and an organolithium reagent to achieve direct functionalization of the quinoline ring.

In this type of reaction, an organoaluminum compound, such as diethylaluminum chloride, acts as a Lewis acid, coordinating to the nitrogen atom of the quinoline. This coordination activates the quinoline ring, making it more susceptible to nucleophilic attack. A potent nucleophile, in this case, an organolithium reagent like tert-butyllithium, can then attack the electron-deficient C-4 position. The subsequent workup of the reaction mixture leads to the formation of the 4-tert-butyl-substituted quinoline, which can then be reduced to the desired 4-tert-butyl-1,2,3,4-tetrahydroquinoline using standard hydrogenation procedures. While specific reports detailing the synthesis of the 4-tert-butyl derivative via this exact method are not prevalent, the general methodology for direct alkylation provides a clear and viable pathway. researchgate.net

Indirect Synthetic Strategies and Core Structure Formation

Indirect strategies focus on constructing the tetrahydroquinoline core from acyclic precursors, incorporating the desired substitution pattern during the ring-forming process. These methods often employ elegant tandem, domino, or metal-promoted reactions.

Tandem reduction-reductive amination reactions represent a powerful and highly diastereoselective strategy for synthesizing substituted tetrahydroquinolines. nih.govacs.org This approach, pioneered by Bunce and co-workers, typically begins with a substituted 2-nitroaryl precursor. nih.govresearchgate.net

The key sequence is initiated by the reduction of an aromatic nitro group to an aniline (B41778). This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). nih.govresearchgate.net The newly formed aniline then undergoes an intramolecular condensation with a proximate carbonyl group (an aldehyde or ketone) within the same molecule to form a cyclic imine or iminium ion intermediate. nih.govacs.org This intermediate is not isolated but is immediately reduced under the same hydrogenation conditions to yield the stable tetrahydroquinoline ring system. nih.govresearchgate.net

This method has been successfully applied to the synthesis of various 2-alkyl- and 1,2-dialkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters from methyl (2-nitrophenyl)acetate. nih.govacs.org The reaction proceeds with high diastereoselectivity, predominantly forming the cis isomer where the C-2 alkyl group and the C-4 ester group are on the same face of the newly formed ring. acs.org

Table 1: Diastereoselective Synthesis of Tetrahydroquinoline-4-carboxylates via Tandem Reduction-Reductive Amination Data synthesized from multiple sources. nih.govacs.org

Starting Material Precursor Key Steps Catalyst Product Yield (%) Diastereoselectivity (cis:trans)
Methyl (2-nitrophenyl)acetate Alkylation, Ozonolysis, Hydrogenation 5% Pd/C Methyl (±)-1,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylate 36 High (cis favored)
Methyl (2-nitrophenyl)acetate Alkylation, Ozonolysis, Hydrogenation (with formaldehyde (B43269) removal) 5% Pd/C Methyl (±)-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylate High High (cis favored)

Domino and Cascade Reactions in the Formation of Tetrahydroquinoline Scaffolds

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes that allow for the formation of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates. nih.govresearchgate.net These reactions are prized for their atom economy, high selectivity, and reduced waste generation. nih.gov Several domino strategies have been developed for tetrahydroquinoline synthesis. nih.govresearchgate.net

One prominent example is the reduction-reductive amination sequence described previously, which is a classic domino process. nih.govrsc.org Another approach involves a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. researchgate.net In this strategy, a substrate containing a nitro group, a side-chain carbonyl, and an activated aromatic ring (e.g., with a fluorine substituent) is used. Reduction of the nitro group and subsequent reductive amination with the carbonyl forms an amine, which then performs an intramolecular SNAr reaction, displacing the fluoride (B91410) to close the ring and form the tetrahydroquinoline scaffold. researchgate.net These domino processes have proven invaluable for creating tetrahydroquinolines with diverse and previously inaccessible substitution patterns. nih.gov

A wide array of metal-based catalysts have been employed to promote the synthesis of tetrahydroquinolines, offering unique and efficient pathways. nih.govnih.gov These processes often involve hydrogenation, cyclization, or C-H insertion reactions.

Palladium (Pd): Palladium catalysts, particularly Pd/C, are widely used for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines and are integral to domino sequences involving nitro group reductions. nih.govresearchgate.net

Iridium (Ir): Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer has been used to catalyze the oxidative cyclization of amino alcohols to tetrahydroquinolines. The proposed mechanism involves the oxidation of the alcohol to an aldehyde, which then forms a cyclic imine that is subsequently reduced by a hydrido-iridium species generated in the initial oxidation step. nih.gov

Iron (Fe): An iron(III) porphyrin complex has been shown to promote the intramolecular cyclization of aryl azides via a nitrene C-H insertion mechanism, affording 2-aryl-1,2,3,4-tetrahydroquinolines in good yields. nih.gov

Manganese (Mn): More recently, earth-abundant and less expensive metals like manganese have been used. A manganese(I) PN³ pincer complex facilitates the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols through a "borrowing hydrogen" methodology. This atom-efficient cascade reaction generates only water as a byproduct. nih.gov

Gold (Au): Gold catalysts can promote a tandem hydroamination/asymmetric transfer hydrogenation of N-aryl propargylamines to furnish tetrahydroquinolines with high efficiency and regioselectivity. organic-chemistry.org

Table 2: Selected Metal-Promoted Syntheses of Tetrahydroquinolines Data synthesized from multiple sources. nih.govnih.govorganic-chemistry.org

Catalyst System Starting Materials Reaction Type Product Class
[Ir(Cp*)Cl₂]₂ / Base Amino alcohols Oxidative Cyclization 1,2,3,4-Tetrahydroquinolines
[Fe(III)(F₂₀TPP)Cl] Aryl azides Nitrene C-H Insertion 2-Aryl-1,2,3,4-tetrahydroquinolines
Manganese(I) PN³ Pincer Complex 2-Aminobenzyl alcohols, Secondary alcohols Borrowing Hydrogen Cascade 1,2,3,4-Tetrahydroquinolines

Imino Diels-Alder Cycloaddition Reactions in Substituted Tetrahydroquinoline Synthesis

The imino Diels-Alder reaction, often referred to as the Povarov reaction, is a powerful and convergent method for constructing the tetrahydroquinoline skeleton. tandfonline.comacs.org This reaction is a formal [4+2] cycloaddition involving an imine as the dienophile and an electron-rich alkene or alkyne as the diene component. acs.org The reaction is typically catalyzed by either a Brønsted or a Lewis acid. acs.orgcdnsciencepub.com

The process can be performed as a three-component reaction, where an aniline, an aldehyde, and an alkene are combined in one pot. The aniline and aldehyde first condense to form an imine in situ. The acid catalyst then activates this imine towards cycloaddition with the alkene, leading to the formation of the tetrahydroquinoline ring. tandfonline.comchemrxiv.org

A variety of catalysts have been explored to facilitate this transformation:

Brønsted Acids: Simple and commercially available acids like oxalic acid dihydrate have been shown to effectively catalyze the reaction between Schiff bases and cyclopentadiene. tandfonline.com

Lewis Acids: A wide range of Lewis acids, including InCl₃, BF₃·OEt₂, and ZrCl₄, have been studied. cdnsciencepub.com More recently, water-tolerant and reusable catalysts like copper dipyridine dichloride (CuPy₂Cl₂) have been used to promote the reaction between anilines and N-vinyl compounds, yielding 2-methyl-4-substituted-1,2,3,4-tetrahydroquinolines in excellent yields. cdnsciencepub.comcdnsciencepub.com

The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction, making the imino Diels-Alder a versatile tool for accessing a wide array of substituted tetrahydroquinolines. chemrxiv.org

Table 3: Catalytic Systems for the Imino Diels-Alder Synthesis of Tetrahydroquinolines Data synthesized from multiple sources. tandfonline.comcdnsciencepub.comchemrxiv.orgcdnsciencepub.com

Catalyst Aniline Component Aldehyde Component Alkene Component Solvent Yield (%)
Oxalic Acid Dihydrate Substituted Anilines Benzaldehyde Cyclopentadiene Acetonitrile 45-58
Copper Dipyridine Dichloride (CuPy₂Cl₂) para-Substituted Anilines Acetaldehyde (from N-vinyl) N-Vinylpyrrolidinone Acetonitrile Excellent

Compound Index

Table 4: List of Chemical Compounds Mentioned

Compound Name Section(s) Mentioned
This compound Title, 2.
Diethylaluminum chloride 2.1.1
tert-Butyllithium 2.1.1
Palladium on carbon (Pd/C) 2.2.1, 2.2.3
Methyl (2-nitrophenyl)acetate 2.2.1
Methyl (±)-1,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylate 2.2.1
Methyl (±)-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylate 2.2.1
Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer 2.2.3
Iron(III) tetrakis(pentafluorophenyl)porphyrin chloride 2.2.3
Manganese(I) PN³ pincer complex 2.2.3
Oxalic acid dihydrate 2.2.4
Copper dipyridine dichloride (CuPy₂Cl₂) 2.2.4
Indium(III) chloride (InCl₃) 2.2.4
Boron trifluoride etherate (BF₃·OEt₂) 2.2.4
Zirconium(IV) chloride (ZrCl₄) 2.2.4
Ytterbium(III) triflate (Yb(OTf)₃) 2.2.4
N-Vinylpyrrolidinone 2.2.4
N-Vinyl Formamide 2.2.4
Cyclopentadiene 2.2.4
Benzaldehyde 2.2.4

[4+2] Annulation Strategies for 4-Substituted Tetrahydroquinolines

The construction of the tetrahydroquinoline scaffold is a key objective in organic synthesis due to its prevalence in bioactive molecules. [4+2] annulation, or cycloaddition, reactions represent a powerful and atom-economical approach to assemble the six-membered heterocyclic ring system. These strategies typically involve the reaction of a four-atom component with a two-atom component to form the tetrahydroquinoline core.

One notable strategy involves the reaction between ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) and various dienophiles. nih.govfrontiersin.org For instance, the DBU-mediated catalyst-free [4+2] annulation of ortho-tosylaminophenyl-substituted p-QMs with cyanoalkenes proceeds efficiently under mild conditions. nih.govfrontiersin.org This reaction follows an aza-Michael/1,6-conjugate addition sequence to afford a variety of 4-aryl-substituted tetrahydroquinolines in high yields and with excellent diastereoselectivities. nih.govfrontiersin.org The ability to generate the p-QMs in situ enhances the step and atom economy of this method. nih.govfrontiersin.org

Another approach utilizes the formal [4+2] annulation between in situ generated p-QMs and nitroalkenes. nih.gov In this case, manganese dioxide is used as an oxidant to promote the formation of o-tosylaminophenyl-substituted p-QMs. nih.gov This cascade reaction also proceeds under mild conditions, providing good yields of 4-aryl-substituted tetrahydroquinolines. nih.gov

Electrochemical methods have also been developed for the [4+2] annulation of tertiary anilines and alkenes to synthesize tetrahydroquinolines. rsc.org This metal- and external oxidant-free approach is notable for its generation of hydrogen as the only byproduct. rsc.org The reaction proceeds in an undivided cell at room temperature, offering a green alternative for the synthesis of these heterocyclic compounds. rsc.org

Furthermore, a transition metal-free [4+2] annulation of o-phenylenediamines and prop-2-ynyl sulfonium (B1226848) salts has been developed for the synthesis of tetrahydroquinoxalines, a related class of nitrogen-containing heterocycles. bohrium.com This method, utilizing Cs2CO3 as a base, provides an efficient route to diverse substituted tetrahydroquinoxalines in good yields. bohrium.com

Stereoselective Synthesis of 4-Substituted Tetrahydroquinolines

The biological activity of tetrahydroquinolines is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Several effective diastereoselective methods for the synthesis of 4-substituted tetrahydroquinolines have been reported.

A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-QMs with cyanoalkenes has been shown to produce 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities (dr >20:1). nih.govfrontiersin.org This method's success lies in the controlled formation of the new stereocenters during the cyclization process. nih.govfrontiersin.org Similarly, the reaction between in situ generated p-QMs and nitroalkenes also provides access to 4-aryl-substituted tetrahydroquinolines with high diastereoselectivity. nih.gov

Another diastereoselective method involves a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. nih.gov Alkylation with an allylic halide, followed by ozonolysis and catalytic hydrogenation, leads to the formation of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters as single diastereomers with the C-2 alkyl group cis to the C-4 carboxylic ester. nih.gov

The synthesis of highly functionalized cyclohexanones via a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates can also lead to the formation of tetrahydrochromen-4-ones as side products with excellent diastereoselectivity. beilstein-journals.org While not a direct synthesis of tetrahydroquinolines, this highlights the potential for cascade reactions to generate complex, stereochemically defined heterocyclic systems.

Enantioselective Considerations (Applicable to Chiral Derivatives)

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. For chiral 4-substituted tetrahydroquinolines, several catalytic asymmetric methods have been developed.

A notable example is the copper(I) hydride-catalyzed asymmetric hydroallylation of 1,2-dihydroquinolines. nih.gov This method, using a CuCl/(R,R)-Ph-BPE catalyst system, provides optically active tetrahydroquinolines bearing an allylic group at the 4-position in good yields and with excellent enantioselectivity. nih.gov The resulting allylic group can be further functionalized, allowing for the rapid diversification of the tetrahydroquinoline library. nih.gov

The three-component Povarov reaction, catalyzed by a chiral phosphoric acid, can produce polysubstituted tetrahydroquinolines with high enantiomeric ratios (er 89:11 to 99:1). nih.gov This reaction allows for the creation of a library of enantioenriched 4-aminotetrahydroquinoline derivatives. nih.gov

Biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model in the presence of an achiral phosphoric acid transfer catalyst is another effective strategy. dicp.ac.cn This method yields chiral 2-functionalized tetrahydroquinolines with up to 99% ee. dicp.ac.cn

Derivatization and Further Functionalization Strategies

The ability to selectively functionalize the tetrahydroquinoline core is crucial for creating diverse molecular libraries for various applications.

Site-Selective Functionalization of Tetrahydroquinolines using Organolithium Reagents

Organolithium reagents are powerful tools for the deprotonation and subsequent functionalization of organic molecules. A general and selective deprotonation/functionalization of tetrahydroquinolines at the 4-position has been developed using organolithiums in the presence of phosphoramide (B1221513) ligands. chemrxiv.orgnih.govchemrxiv.org This method allows for direct alkylation with primary and secondary alkyl halides, as well as a Negishi cross-coupling protocol with a range of aromatic halides. chemrxiv.orgnih.govchemrxiv.org Mechanistic studies revealed that the formation of a separated ion pair is critical for the high selectivity of this reaction. chemrxiv.orgnih.govchemrxiv.org This approach enables the late-stage installation of tetrahydroquinolines into various substrates, including pharmaceuticals and natural product analogues. chemrxiv.orgnih.govchemrxiv.org

Acylation Reactions on the Tetrahydroquinoline Nitrogen

Acylation of the nitrogen atom of the tetrahydroquinoline ring is a common derivatization strategy. The regioselectivity of Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinolines can be controlled by the choice of N-protective groups. rsc.org This allows for the selective introduction of acyl groups onto the aromatic ring of the tetrahydroquinoline scaffold. rsc.org

Amide formation at the nitrogen can also be achieved through standard coupling procedures. For instance, treatment of an alkyl amine with a carboxylic acid in the presence of coupling reagents like EDCI and HOBt affords the corresponding amide. nih.gov This reaction is a versatile method for introducing a wide range of substituents onto the tetrahydroquinoline nitrogen.

C-H Functionalization Methodologies Applied to Tetrahydroquinoline Derivatives

The functionalization of the tetrahydroquinoline core can be broadly categorized into reactions occurring at the sp²-hybridized C-H bonds of the benzo-fused ring and the sp³-hybridized C-H bonds of the saturated heterocyclic ring. The regioselectivity of these reactions is often controlled by the use of directing groups attached to the nitrogen atom. These directing groups coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its activation.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of C-H functionalization chemistry. For tetrahydroquinoline derivatives, N-acyl or N-pyrimidyl protecting groups can serve as effective directing groups to guide the functionalization to specific positions. For instance, the C-8 position of N-protected tetrahydroquinolines can be selectively arylated using palladium catalysts. While a comprehensive substrate scope for the C-8 arylation of a 4-substituted tetrahydroquinoline is not extensively documented in a single source, the general methodology has been established for related systems. The reaction typically involves a palladium(II) catalyst, an oxidant, and an arylating agent.

A significant advancement in the functionalization of saturated carbocycles is the concept of "crossing the river," where a ligand enables a palladium catalyst to functionalize a C-H bond on the opposite side of the ring from where the directing group is anchored. scripps.edu This strategy, developed for various carbocycles, holds promise for the functionalization of distal positions in the saturated ring of tetrahydroquinolines. scripps.edu

Rhodium-Catalyzed C-H Functionalization

Iron and Copper-Catalyzed C-H Functionalization

The use of more abundant and less toxic first-row transition metals like iron and copper is a growing area of interest in C-H functionalization. Iron-catalyzed methods have been developed for the remote C-H alkylation of quinolines at the C5 position, guided by an 8-amido directing group. elsevierpure.com These reactions typically proceed via a radical mechanism. While this applies to the aromatic quinoline core, it suggests that iron catalysis could be adapted for the functionalization of the carbocyclic part of tetrahydroquinolines, likely with different regioselectivity.

Copper-catalyzed C-H amination has been demonstrated for various N-heterocycles. Although specific examples with extensive data tables for the C-H amination of the tetrahydroquinoline carbocyclic ring are scarce in the literature, the general methodology is known. For instance, copper-catalyzed oxidative C-H amination of cyclic ethers with indole (B1671886) derivatives has been reported, showcasing the potential for C-N bond formation via C-H activation.

The following interactive table summarizes representative examples of C-H functionalization reactions on tetrahydroquinoline and closely related scaffolds, illustrating the types of transformations that have been achieved.

Interactive Data Table: Examples of C-H Functionalization of Tetrahydroquinoline Derivatives and Related Scaffolds

Catalyst/ReagentSubstrateFunctionalization TypePositionYield (%)Reference
Pd(OAc)₂ / Ag₂CO₃N-Pyrimidyl-tetrahydroquinolineHydroxylationC-8Good to Excellent researchgate.net
Pd/S,O-ligandTetrahydroquinolineOlefinationC-6Good researchgate.net
Fe(acac)₃ / DTBPN-(quinolin-8-yl)benzamideAlkylationC-5Good elsevierpure.com
Rh(III) catalystN,N-diethyl 5-bromopicolinamideHydroarylationC-3/C-5up to 100% nih.gov
CuBrQuinoline N-oxideSulfoximinationC-296% mdpi.com
DDQ (metal-free)N-Boc-tetrahydroisoquinolineAllylationC-198% frontiersin.org

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-tert-butyl-1,2,3,4-tetrahydroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected signals would appear in distinct regions of the spectrum, corresponding to the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring of the tetrahydroquinoline moiety are expected to resonate in the downfield region, typically between 6.5 and 7.5 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by the substitution pattern on the ring.

The aliphatic protons of the tetrahydroquinoline ring system and the tert-butyl group will appear in the upfield region. The protons of the tert-butyl group, being chemically equivalent, would present as a sharp singlet around 1.3 ppm. The protons at positions C2, C3, and C4 of the tetrahydroquinoline ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. For instance, the proton at C4, being adjacent to the bulky tert-butyl group and part of the heterocyclic ring, would have a characteristic chemical shift and coupling constant.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic Protons6.5 - 7.5m (multiplet)
NH ProtonVariablebr s (broad singlet)
C4-H~3.0 - 3.5m (multiplet)
C2-H₂~3.2 - 3.6m (multiplet)
C3-H₂~1.8 - 2.2m (multiplet)
tert-Butyl Protons~1.3s (singlet)

Note: The exact chemical shifts and coupling constants require experimental data which is not currently available in the public domain for this specific compound. The values presented are estimations based on similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The aromatic carbons are expected in the range of 110-150 ppm. The carbon atoms of the tert-butyl group will have a characteristic chemical shift, with the quaternary carbon appearing around 34 ppm and the methyl carbons around 32 ppm. The aliphatic carbons of the tetrahydroquinoline ring (C2, C3, and C4) will resonate in the upfield region, typically between 20 and 60 ppm.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
Aromatic Carbons110 - 150
C4~50 - 60
C2~40 - 50
C3~20 - 30
C(CH₃)₃ (quaternary)~34
C(CH₃)₃ (methyls)~32

Note: These are predicted chemical shift ranges. Precise values are determined experimentally.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOE)

2D NMR techniques are instrumental in establishing the connectivity between protons and carbons, and in elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons on the aromatic ring, as well as between the aliphatic protons at C2, C3, and C4, confirming their connectivity. organic-chemistry.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. organic-chemistry.org This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at C4 would show a cross-peak with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. organic-chemistry.org This technique is invaluable for mapping out the complete carbon framework and confirming the position of the tert-butyl group at C4 by showing correlations between the tert-butyl protons and the C4, C3, and C4a carbons.

NOE (Nuclear Overhauser Effect): NOE spectroscopy provides information about the spatial proximity of protons. This can be used to determine the stereochemistry at the C4 position, for example, by observing NOEs between the C4 proton and other protons in the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₉N), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) in Analytical Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of this compound in complex mixtures. In analytical method development, GC-MS provides high separation efficiency and sensitive detection. scirp.org The gas chromatograph separates the compound from other components based on its volatility and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the eluted compound and detects the resulting ions, generating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), shows characteristic fragmentation patterns that are useful for identifying its derivatives. researchgate.net For instance, the mass spectra of derivatized substituted tetrahydroisoquinolines, which are structurally related to tetrahydroquinolines, often exhibit either weak or absent molecular ion peaks. scirp.org While specific GC-MS data for this compound is not extensively detailed in the provided results, the principles of GC-MS analysis of similar compounds, such as other tetrahydroquinoline derivatives and tert-butylated compounds, are well-established. researchgate.netacs.orgnih.govnist.gov For example, the GC-MS analysis of various tetrahydroquinoline derivatives has been reported, demonstrating the utility of this technique in identifying and quantifying these compounds. researchgate.netacs.org

Table 1: GC-MS Data for Related Compounds

CompoundDerivative TypeKey ObservationsReference
Substituted TetrahydroisoquinolinesCarbamatesMolecular ion peaks may be weak or absent. scirp.org
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (DHTIQ)Not specifiedIdentified as a normal constituent of rat brain. nih.gov

This table is for illustrative purposes, showing the type of data obtained from GC-MS analysis of related compounds.

X-ray Crystallographic Analysis for Definitive Structural and Stereochemical Assignment

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a molecule, providing definitive information on its structure and stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high accuracy.

For this compound, an X-ray crystallographic study would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also definitively establish the conformation of the tetrahydroquinoline ring system, which typically adopts a half-chair conformation, and the orientation of the bulky tert-butyl group. nih.gov While a specific crystal structure for this compound is not available in the provided search results, the crystal structures of numerous related tetrahydroquinoline and tetrahydroisoquinoline derivatives have been determined. nih.govnih.govresearchgate.netiucr.orgmdpi.comiucr.org These studies confirm the general structural features of the heterocyclic ring and provide a basis for understanding how substituents influence the molecular geometry. For instance, in the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline, the heterocyclic ring adopts a half-chair conformation. nih.gov

Table 2: Crystallographic Data for a Related Tetrahydroquinoline Derivative

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1-Tosyl-1,2,3,4-tetrahydroquinolineMonoclinicP2₁/cHeterocyclic ring in a half-chair conformation. nih.gov

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum with characteristic absorption bands.

The IR spectrum of this compound would be expected to show absorption bands characteristic of its structural components. The NIST WebBook provides IR spectral data for the parent compound, 1,2,3,4-tetrahydroquinoline, which serves as a useful reference. nist.gov Key expected vibrational modes for the tert-butyl substituted derivative would include N-H stretching vibrations, C-H stretching vibrations (both aromatic and aliphatic), C=C stretching vibrations of the aromatic ring, and C-N stretching vibrations. The presence of the tert-butyl group would introduce additional C-H stretching and bending vibrations. researchgate.netchemicalbook.com For example, the IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate has been analyzed, providing insights into the vibrational characteristics of a tert-butyl group in a heterocyclic system. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound (Predicted)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
N-HStretching3300-3500 researchgate.net
Aromatic C-HStretching3000-3100 researchgate.net
Aliphatic C-HStretching2850-2970 researchgate.net
Aromatic C=CStretching1450-1600 researchgate.net
C-NStretching1250-1350General IR correlation tables
tert-Butyl C-HBending1365-1395General IR correlation tables

This table provides predicted ranges based on data from related compounds and general IR spectroscopy principles.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic structure and excited-state properties of molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its conjugated systems.

The UV-Vis spectrum of this compound is expected to be similar to that of the parent 1,2,3,4-tetrahydroquinoline, which exhibits absorption maxima characteristic of the aniline (B41778) chromophore within the molecule. nist.gov The spectrum of 1,2,3,4-tetrahydroquinoline shows distinct absorption bands. nist.govnist.gov The introduction of a tert-butyl group at the 4-position is not expected to cause a major shift in the absorption maxima, as it is not directly conjugated with the aromatic ring. However, subtle shifts may be observed due to its electronic and steric effects. Studies on other substituted quinolines and related heterocyclic systems demonstrate how substituents can influence the electronic absorption spectra. nih.gov

Table 4: UV-Vis Absorption Data for 1,2,3,4-Tetrahydroquinoline

Solventλmax (nm)Molar Absorptivity (ε)Reference
Not specified248, 298Not specified nist.govnist.gov

This table shows the absorption maxima for the parent compound, which provides a baseline for understanding the spectrum of its tert-butyl derivative.

Fluorescence Spectroscopy and Intramolecular Charge Transfer (ICT) Dynamics

Fluorescence spectroscopy provides insights into the excited-state properties of a molecule, including its ability to emit light after being electronically excited. For molecules with both electron-donating and electron-accepting moieties, fluorescence can be particularly sensitive to the phenomenon of intramolecular charge transfer (ICT). rsc.orgnih.govnih.gov In the excited state, an electron can move from the donor part of the molecule to the acceptor part, creating a charge-separated state. The emission from this ICT state is often highly sensitive to the polarity of the solvent.

In this compound, the aniline-like nitrogen atom acts as an electron donor, and the benzene ring can act as an acceptor. Upon excitation, an ICT process can occur. The study of fluorescence and ICT dynamics in related systems, such as other substituted anilines and quinolines, reveals that the efficiency and energy of the ICT process are influenced by factors like the nature of the substituents and the solvent environment. rsc.orgnih.govacs.org While specific fluorescence data for this compound is not available in the provided results, the principles of ICT in similar donor-acceptor systems suggest that it would likely exhibit interesting photophysical properties worthy of investigation. rsc.orgnih.gov

Conformational Analysis and Stereochemical Investigations

Steric Influence of the 4-tert-Butyl Substituent on the Tetrahydroquinoline Ring Conformation

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is not planar and can adopt various conformations, often described as half-chair or envelope forms. The introduction of a sterically demanding tert-butyl group at the 4-position significantly restricts the conformational flexibility of this ring. Due to its large size, the tert-butyl group will preferentially occupy a position that minimizes steric strain with the rest of the molecule.

In a manner analogous to substituted cyclohexanes, where a bulky substituent like a tert-butyl group overwhelmingly prefers an equatorial position to avoid 1,3-diaxial interactions, the 4-tert-butyl group in tetrahydroquinoline is expected to dominate the ring's conformation. spcmc.ac.in This steric hindrance forces the tetrahydroquinoline ring into a conformation where the tert-butyl group is in a pseudo-equatorial orientation. Any conformation that would place the tert-butyl group in a pseudo-axial position would lead to significant steric clashes with the hydrogen atoms on the nitrogen and at the C5 position of the aromatic ring, resulting in a high-energy, unstable conformation.

Studies on related systems, such as cis-1,4-di-tert-butyl-cyclohexane, have shown that the steric strain imposed by a tert-butyl group can be substantial enough to distort the ring from a perfect chair conformation into a twist-boat or other less stable forms to alleviate the strain. chemrxiv.org While the tetrahydroquinoline ring is not a perfect cyclohexane, the principles of steric avoidance remain paramount. The fusion of the benzene (B151609) ring further constrains the puckering of the heterocyclic part of the molecule. The steric repulsion between the tert-butyl group and the adjacent atoms will influence bond angles and dihedral angles throughout the saturated portion of the ring system. numberanalytics.com

Preferred Conformations and Energetic Landscapes of 4-tert-Butyl-1,2,3,4-tetrahydroquinoline

The conformational landscape of 1,2,3,4-tetrahydroquinoline itself has been a subject of computational and spectroscopic studies, revealing multiple low-energy conformers. researchgate.netnih.gov For the parent molecule, conformers with the N-H in either an axial or equatorial-like position are close in energy. However, the presence of the 4-tert-butyl group dramatically alters this landscape.

The overwhelmingly preferred conformation for this compound will be one where the tert-butyl group occupies a pseudo-equatorial position. This arrangement minimizes van der Waals repulsions. Consequently, the energetic barrier for ring inversion will be significantly higher compared to the unsubstituted tetrahydroquinoline.

Computational modeling and spectroscopic analysis would be expected to show a deep energy minimum corresponding to the pseudo-equatorial conformer. The energy of any conformer with a pseudo-axial tert-butyl group would be considerably higher, making its population at room temperature negligible. The table below illustrates the conceptual energy differences based on the principles of conformational analysis.

Conformer4-tert-Butyl Group PositionRelative Energy (Conceptual)Key Steric Interactions
APseudo-equatorialLowMinimized steric strain
BPseudo-axialHigh1,3-diaxial-like interactions with N-H and C5-H

This table is a conceptual representation based on established principles of stereochemistry.

The puckering of the dihydropyridine (B1217469) ring in this compound will be a direct consequence of accommodating the bulky substituent. The dihedral angles C3-C4-N-C8a and C2-C3-C4-C4a will adjust to place the tert-butyl group as far as possible from the interfering atoms of the fused benzene ring and the nitrogen substituent.

Diastereomeric Relationships and Stereochemical Outcomes of Synthetic Transformations

The fixed conformation imposed by the 4-tert-butyl group has profound implications for the stereochemical outcome of reactions involving the creation of new stereocenters in the molecule. The bulky tert-butyl group acts as a powerful stereodirecting group, dictating the facial selectivity of incoming reagents.

In synthetic transformations leading to 4-substituted tetrahydroquinolines, high diastereoselectivity is often observed. For instance, in reactions where a nucleophile attacks a precursor to form the C4-substituent bond, the attack will preferentially occur from the less hindered face of the molecule. A study on the diastereoselective synthesis of 4-aryl-substituted tetrahydroquinoline derivatives, including those with a 4-(3,5-di-tert-butyl-4-hydroxyphenyl) moiety, reported excellent diastereoselectivities (dr > 20:1). frontiersin.org This high degree of stereocontrol is attributed to the steric hindrance of the incoming nucleophile and the pre-existing substituents on the electrophile, forcing a specific trajectory of approach.

Similarly, if a reaction creates a new stereocenter at a position adjacent to C4, such as at C3 or on the nitrogen atom, the conformationally locked ring will favor the formation of one diastereomer over the other. The pseudo-equatorial tert-butyl group will shield one face of the molecule, directing substituents to the opposite, more accessible face.

The predictable stereochemical outcomes make this compound and its derivatives valuable intermediates in asymmetric synthesis. The inherent facial bias provided by the tert-butyl group can be exploited to control the formation of other stereocenters in the molecule.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Structure and Energetics

For instance, in studies of related tetrahydroquinoline systems, DFT calculations have been used to determine the optimized molecular structures, including the bond lengths and angles of the heterocyclic ring. researchgate.net These theoretical models are often validated by comparing the calculated vibrational spectra (FT-IR and FT-Raman) with experimental data, which generally show good agreement after the application of scaling factors. nih.gov The conformational stability of such molecules can also be assessed by calculating the total energies of different possible conformers.

Excited State Calculations and Intramolecular Charge Transfer (ICT) State Characterization

The photophysical properties of 4-tert-Butyl-1,2,3,4-tetrahydroquinoline derivatives, particularly those involving intramolecular charge transfer (ICT), have been a significant focus of excited-state calculations. nih.govacs.orgnih.gov These studies often employ methods like Time-Dependent Density Functional Theory (TD-DFT) to explore the nature of electronic transitions and the characteristics of excited states.

A notable example is the study of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), a closely related compound. nih.govacs.orgnih.gov For NTC6, both experimental and computational studies have investigated the dual fluorescence observed from a locally excited (LE) state and an ICT state. nih.govnih.gov Calculations help to construct energy level diagrams that compare the energies of the ground state (S0), the Franck-Condon excited states (S1 and S2), and the LE and ICT states. acs.org These computational models are crucial for understanding the dynamics of the ICT process, including the rates of the forward and backward reactions between the LE and ICT states. nih.gov

Analysis of Electronic Ground State Properties and Dipole Moments

Computational methods are also essential for characterizing the electronic properties of the ground state of molecules like this compound. nih.govacs.orgru.nl Calculations can determine key parameters such as the dipole moment, which is a measure of the charge separation within the molecule. ru.nl

For related aminobenzonitriles, computational studies have been used to calculate the dipole moments of the ground state (S0) as well as the LE and ICT excited states. acs.org Comparing these calculated values with experimental data helps to validate the computational models and provides a deeper understanding of how the electronic distribution changes upon excitation. acs.org For example, a significant increase in the dipole moment upon transitioning from the LE to the ICT state is a strong indicator of charge transfer character.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving tetrahydroquinoline derivatives. By mapping the potential energy surface, these studies can identify transition states and intermediates, thereby providing a step-by-step description of the reaction pathway.

Investigation of Non-Covalent Interactions within the Molecular System

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a significant role in determining the conformation and packing of molecules in condensed phases. Computational methods can be used to analyze and quantify these weak interactions.

In studies of related heterocyclic compounds, techniques like Hirshfeld surface analysis, derived from computational models, have been used to visualize and quantify intermolecular interactions in crystal structures. This analysis helps in understanding how molecules pack in the solid state and the nature of the forces holding them together. While specific studies on the non-covalent interactions within this compound were not found, these computational tools are readily applicable to investigate such phenomena.

Applications As Synthetic Intermediates and Scaffolds in Organic Chemistry

Role as Building Blocks for the Construction of More Complex Molecular Architectures

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus serves as a fundamental building block for the elaboration of more intricate molecular structures. nih.gov Its inherent chemical features allow for various modifications, making it an ideal starting point for the synthesis of a wide array of complex molecules. For instance, the tetrahydroquinoline skeleton is present in a variety of natural products with diverse pharmacological activities. nih.gov

A key aspect of its utility lies in the ability to introduce substituents at various positions of the tetrahydroquinoline ring system. This allows for the systematic construction of libraries of compounds with diverse functionalities. A transition metal-free and undirected deprotonation-alkylation protocol has been developed to selectively functionalize the 4-position of tetrahydroquinolines. chemrxiv.org This method utilizes a highly reactive separated ion pair which enables the introduction of primary and secondary alkyl halides at this position, bypassing typical directing group effects. chemrxiv.org

The following table provides examples of complex molecules synthesized using a tetrahydroquinoline scaffold:

Product MoleculeSynthetic Precursor(s)Key Transformation
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones, Grignard reagentsNucleophilic addition and subsequent reduction
N-methyltetrahydroquinoline derivatives14 (nitro compound), formaldehyde (B43269)Catalytic reduction of the nitro group, formation of a cyclic imine, and subsequent reduction

Utility in the Development of Novel Functional Molecules Through Derivatization and Ligand Design

The derivatization of the 1,2,3,4-tetrahydroquinoline scaffold is a powerful strategy for developing novel functional molecules, including ligands for catalysis. The ability to introduce a variety of functional groups allows for the fine-tuning of the steric and electronic properties of the resulting molecules.

For example, tetrahydroisoquinoline (an isomer of tetrahydroquinoline) derivatives have been employed as ligands in catalytic reactions. researchgate.net Specifically, (S)-4-tert-Butyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole has been synthesized and investigated for its catalytic activity. researchgate.netnih.gov The synthesis of such ligands often involves the protection of the nitrogen atom, followed by functionalization and deprotection steps. researchgate.net

The development of new derivatization methods is crucial for expanding the scope of accessible functional molecules. For instance, various reagents are available for the derivatization of functional groups, such as hydroxyl and carbonyl groups, which can be incorporated into the tetrahydroquinoline scaffold. tcichemicals.com

The table below showcases examples of derivatized tetrahydroquinolines and their intended applications:

Tetrahydroquinoline DerivativeDerivatization StrategyApplication
(S)-4-tert-Butyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazoleSynthesis from N-protected thiazole (B1198619) and subsequent deprotectionCatalytic ligand researchgate.netnih.gov
(S)-N-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamideSynthesis from (3S)-2-CARBOBENZOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACIDPharmaceutical intermediate innospk.comchemicalbook.com
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylateN-Boc protection and boronic acid pinacol (B44631) ester formationSynthetic intermediate for cross-coupling reactions nih.gov

Contribution to the Synthesis of Diverse Heterocyclic Compounds

The 1,2,3,4-tetrahydroquinoline framework can be utilized as a precursor for the synthesis of other heterocyclic systems. Through ring-modification strategies, the core structure can be transformed into a variety of different heterocyclic compounds.

While direct examples of using 4-tert-butyl-1,2,3,4-tetrahydroquinoline to synthesize other diverse heterocycles are not prevalent in the provided search results, the general reactivity of the tetrahydroquinoline ring system suggests its potential in this area. For instance, oxidation can lead to the corresponding quinoline (B57606), and ring-expansion or contraction reactions could theoretically be employed to generate other heterocyclic structures. The synthesis of various heterocyclic compounds often involves multi-component reactions and cyclization strategies, where a tetrahydroquinoline derivative could serve as a key starting material. nih.gov

Enabling the Development of New Methodologies in Modern Synthetic Chemistry

The synthesis of 1,2,3,4-tetrahydroquinolines itself has been a driving force for the development of new synthetic methodologies. nih.gov The quest for efficient and selective methods to construct this important scaffold has led to innovations in areas such as domino reactions, catalytic hydrogenations, and C-H functionalization. nih.govorganic-chemistry.org

Domino reactions, also known as tandem or cascade reactions, have proven to be a highly effective strategy for the synthesis of 1,2,3,4-tetrahydroquinolines. nih.gov These methods allow for the construction of complex molecules from simple starting materials in a single operation, which is both efficient and atom-economical. nih.gov Various domino approaches have been developed, including those involving reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes. nih.gov

Furthermore, the development of catalytic systems for the asymmetric hydrogenation of quinolines to produce optically active 1,2,3,4-tetrahydroquinolines is an active area of research. wikipedia.org These enantiomerically enriched products are of significant interest in medicinal chemistry.

The table below highlights some of the synthetic methodologies developed for the synthesis of tetrahydroquinolines:

Synthetic MethodologyDescriptionKey Features
Domino ReactionsMulti-step reactions where subsequent transformations occur in a single pot without isolating intermediates. nih.govHigh efficiency, atom economy, and reduced waste. nih.gov
Catalytic HydrogenationReduction of the quinoline ring using a catalyst, often a heterogeneous metal catalyst. wikipedia.orgCan be adapted for asymmetric synthesis to produce chiral tetrahydroquinolines. wikipedia.org
Dehydrative [4+2] Aza-annulationReaction of secondary N-arylamides with alkenes upon activation with trifluoromethanesulfonyl anhydride. organic-chemistry.orgProvides access to 3,4-dihydroquinolines which can be subsequently reduced. organic-chemistry.org
Silver-Catalyzed ReductionLigand- and base-free reduction of quinolines using a silver catalyst. organic-chemistry.orgEnvironmentally friendly and proceeds at room temperature. organic-chemistry.org

Q & A

Basic: What are the common synthetic routes for 4-tert-Butyl-1,2,3,4-tetrahydroquinoline and its derivatives?

Methodological Answer:
The synthesis of 4-tert-butyl-tetrahydroquinoline derivatives typically involves cyclization reactions of substituted aniline precursors. Key strategies include:

  • Acid-Catalyzed Cyclization : Reacting tert-butyl-substituted anilines with cyclohexanone derivatives in the presence of Brønsted or Lewis acids (e.g., HCl, H₂SO₄) under reflux conditions. This method is effective for introducing bulky substituents like tert-butyl groups at the 4-position .
  • Multi-Step Functionalization : For bifunctional derivatives, sequential reactions (e.g., Suzuki coupling, reductive amination) are employed. For example, palladium-catalyzed coupling of boronic acids with halogenated tetrahydroquinolines can introduce aryl/heteroaryl groups .
  • Reductive Amination : Using NaCNBH₃ or other reducing agents to stabilize intermediates during ring closure .

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